2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-4-33-20-12-10-19(11-13-20)22-16-24-27(32)30(14-15-31(24)29-22)17-23-18(3)35-26(28-23)21-8-6-7-9-25(21)34-5-2/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLVYCCWMVBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative belonging to the pyrazolo[1,5-a]pyrazin class, which has shown promise in various biological evaluations, particularly in the context of cancer treatment. This article will detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines under microwave-assisted conditions. The structural characterization is performed using techniques such as IR spectroscopy, NMR, and mass spectrometry. X-ray diffraction analysis has also been utilized to confirm the crystalline structure of the synthesized compounds .
Anticancer Properties
The primary biological activity observed for this compound revolves around its anticancer effects. Preliminary studies have demonstrated that this compound exhibits significant inhibitory effects on the growth of various cancer cell lines, including A549 (lung cancer) and H322 (lung adenocarcinoma) cells. The inhibition is dose-dependent and time-dependent, suggesting a robust mechanism of action .
The mechanism by which these compounds exert their anticancer effects appears to involve modulation of autophagy pathways. For instance, certain derivatives have been shown to enhance autophagic flux in cancer cells, leading to increased cell death . Additionally, compounds within this class may inhibit specific proteins associated with cancer progression, such as SMYD proteins (SMYD2 and SMYD3), which are involved in epigenetic regulation of gene expression .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar pyrazolo[1,5-a]pyrazin derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 3o | A549 | 10 | Autophagy modulation | |
| 1 | H322 | 15 | Inhibition of SMYD proteins | |
| Various | A549/H322 | 12/18 | Induction of apoptosis |
These findings indicate that modifications in the chemical structure can significantly affect the potency and selectivity of these compounds against cancer cells.
Pharmacokinetic Properties
Pharmacokinetic studies suggest that some derivatives exhibit rapid clearance rates in vivo. For example, one derivative was found to have a half-life of approximately 10 minutes in mice, indicating a need for further optimization to improve bioavailability . Other derivatives showed improved pharmacokinetic properties, suggesting potential for development as therapeutic agents.
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds with pyrazolo[1,5-a]pyrazine moieties exhibit significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, these compounds may induce apoptosis and inhibit key signaling pathways involved in tumor growth.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
3. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Preliminary studies have indicated that it may act as an inhibitor for specific enzymes involved in metabolic processes related to diseases such as diabetes and cancer.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods, revealing effective inhibition at concentrations lower than those required for conventional antibiotics.
Table 1: Biological Activities of 2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in Compound 3o enhances inhibitory activity against A549 cells compared to unsubstituted or methoxy-substituted analogues . The target compound’s ethoxyphenyl groups may offer similar or superior pharmacokinetic properties due to increased electron-donating effects.
- Oxazole-containing derivatives (e.g., the target compound) are rare in literature; their inclusion may improve target binding via heterocyclic interactions .
Synthetic Efficiency :
- Microwave-assisted methods (used for analogues) reduce reaction times (<1 hour) and improve yields (>80%) compared to traditional reflux methods (4–12 hours, 50–70% yields) . The target compound may benefit from similar optimization.
Comparison with Pyrazolo[1,5-a]pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines share a pyrazole-pyrimidine core but differ in ring size and electronic properties. For example:
- Steroidal pyrazolo[1,5-a]pyrimidines () exhibit modified solubility and steroid receptor affinity due to fused steroidal frameworks.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () demonstrate higher melting points (>340°C) and complex hydrogen-bonding networks, suggesting greater thermal stability than pyrazolo[1,5-a]pyrazin-4(5H)-ones .
Comparison with Oxazole- and Triazole-Containing Derivatives
- Oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidin-9(4H)-ones () feature fused oxazole-pyrazole-pyrimidine systems, which exhibit tautomerism affecting electronic distribution and binding kinetics .
- Pyrazolo[3,4-d]pyrimidin-4-yl amines () show moderate antimicrobial activity, but their rigid planar structures may limit membrane permeability compared to the target compound’s flexible oxazole-methyl linker .
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrazinone derivatives, such as the target compound?
Pyrazolo[1,5-a]pyrazinone derivatives are typically synthesized via multi-step protocols involving cyclization, condensation, and functionalization. Key steps include:
- Cyclization : Reacting hydrazides or thiourea analogues with aldehydes or ketones under reflux conditions (e.g., ethanol or solvent-free systems) .
- Oxazole Ring Formation : Using phosphorous oxychloride (POCl₃) to cyclize intermediates at elevated temperatures (120°C) .
- Functionalization : Introducing ethoxyphenyl groups via nucleophilic substitution or coupling reactions. For example, phenethyl or aryl groups are attached using Suzuki-Miyaura coupling or alkylation . Characterization is performed via IR, NMR, and X-ray crystallography to confirm regiochemistry and purity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray Crystallography : Single-crystal diffraction using programs like SHELX for refinement (e.g., SHELXL for small-molecule structures) . ORTEP-III is employed for visualizing thermal ellipsoids and molecular packing .
- Spectroscopy : IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas .
Q. How are in vitro bioactivity assays designed for pyrazole-containing compounds?
- Antimicrobial Testing : Compounds are screened against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Phosphodiesterase or kinase inhibition assays employ fluorescence-based substrates, with IC₅₀ values calculated via dose-response curves .
- Controls : Reference standards (e.g., isoniazid for antitubercular assays) and solvent-only controls are mandatory .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and regioselectivity?
- Stepwise Monitoring : Use TLC or HPLC to track intermediates, minimizing side reactions like over-alkylation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yields in reduction steps .
- Regioselectivity : Steric and electronic effects guide substituent placement. For example, bulky groups at the pyrazole C-5 position hinder unwanted cyclization .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Multi-Method Validation : Cross-validate X-ray data with DFT-calculated bond lengths/angles and NOESY NMR for stereochemistry .
- Twinned Crystals : SHELXD or TWINABS can deconvolute overlapping diffraction patterns in twinned crystals .
- Disorder Modeling : Refinement tools in SHELXL partition disordered atoms with occupancy factors .
Q. How are structure-activity relationships (SARs) analyzed for pyrazolo-pyrazinone derivatives?
- Pharmacophore Modeling : Identify critical moieties (e.g., ethoxyphenyl groups) using docking software (AutoDock, Glide) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity via multivariate regression .
- Metabolic Stability : Assess hepatic microsomal clearance to prioritize leads with favorable pharmacokinetics .
Q. What experimental designs assess environmental fate and ecotoxicity?
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) .
- Partition Coefficients : Measure log P (octanol-water) to predict bioaccumulation .
- Ecotoxicity Assays : Daphnia magna or algal growth inhibition tests evaluate acute/chronic toxicity .
Q. How can computational methods address discrepancies in bioactivity data?
- QSAR Modeling : Train models on datasets with standardized activity values (e.g., pIC₅₀) to predict untested analogues .
- Molecular Dynamics (MD) : Simulate target binding (e.g., kinase ATP pockets) to explain potency variations .
- Meta-Analysis : Use systematic reviews to reconcile conflicting results across studies, adjusting for assay variability .
Methodological Considerations
Best practices for interpreting complex NMR spectra of multi-heterocyclic systems
- 2D Experiments : HSQC/HMBC correlate ¹H-¹³C signals, resolving overlapping peaks in pyrazole-oxazole systems .
- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize signal broadening from hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR detects conformational exchange in flexible side chains .
Designing a high-throughput screening (HTS) pipeline for target engagement
- Library Design : Include diverse analogues with systematic variation at C-2 (ethoxyphenyl) and C-5 (oxazolylmethyl) positions .
- Automation : Liquid handlers and plate readers enable rapid testing of 96/384-well formats .
- Hit Validation : Confirm dose-dependent activity and rule out aggregation artifacts via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
